

CAS number and identifiers for (S)-Pramipexole-d3

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Compound of Interest

Compound Name: (S)-Pramipexole-d3,
Dihydrochloride

CAS No.: 1217695-77-6

Cat. No.: B562858

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Technical Monograph: (S)-Pramipexole-d3

Role: Stable Isotope Internal Standard (Bioanalysis) Compound Class: Dopamine Agonist (Benzothiazole derivative)[1]

Chemical Identity & Specifications

(S)-Pramipexole-d3 is the deuterated analog of Pramipexole, the pharmacologically active (S)-enantiomer used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). It serves as the gold-standard Internal Standard (IS) for LC-MS/MS quantification due to its identical chromatographic behavior and ionization efficiency to the analyte, correcting for matrix effects and recovery variations.

Core Identifiers

Parameter	Specification
Chemical Name	(S)-N6-(Propyl-3,3,3-d3)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride
CAS Number (2HCl)	1217695-77-6 (Primary Reference) or 1432230-10-8
Parent Drug CAS	104632-25-9 (Dihydrochloride); 104632-26-0 (Free Base)
Molecular Formula	C ₁₀ H ₁₄ D ₃ N ₃ S[1][2][3][4][5][6][7] · 2HCl
Molecular Weight	287.27 g/mol (Salt); 214.35 g/mol (Free Base)
Isotopic Purity	≥ 99% Deuterium incorporation (d0 < 0.5%)
Solubility	Water (>50 mg/mL), DMSO, Methanol

Structural Configuration

The deuterium labeling is strategically placed on the terminal methyl of the propyl side chain. This position is metabolically robust during short-term sample processing but requires awareness during fragmentation analysis (see Section 3).

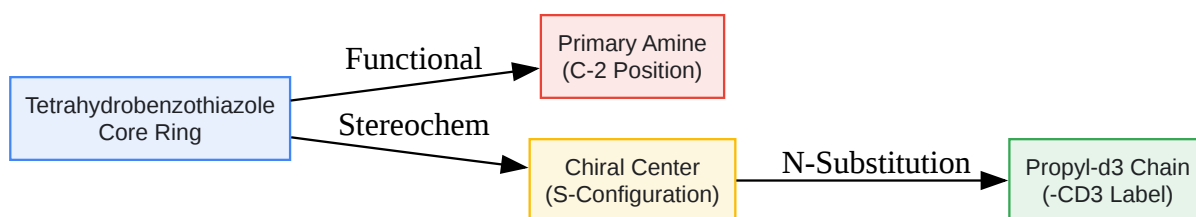


Figure 1: Structural Logic of (S)-Prampipexole-d3

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Bioanalytical Application (LC-MS/MS)

The primary utility of (S)-Prampipexole-d3 is in quantitative bioanalysis (PK/PD studies). The following parameters are derived from validated methods compliant with FDA/EMA guidelines.

Mass Spectrometry Transitions (MRM)

A critical technical nuance for Pramipexole-d3 is the fragmentation pathway. The major fragment ion results from the loss of the propylamino group.

- Implication: If the label is on the propyl group, the fragment ion (Q3) for both the Analyte and the IS will be identical (m/z 153).
- Resolution: Specificity is achieved solely by the precursor ion (Q1) selection.

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Mechanism
Pramipexole	212.1 [M+H] ⁺	153.1	~20-25	Loss of propylamine (-59 Da)
Pramipexole-d3	215.1 [M+H] ⁺	153.1	~20-25	Loss of propyl-d3-amine (-62 Da)

Note: Some methods utilize the d5-analog (ring labeled) if Q3 distinctness is required, but d3 is sufficient for standard triple-quadrupole resolution.

Validated Workflow: Solid Phase Extraction (SPE)

While Protein Precipitation (PPT) is possible, SPE using Weak Cation Exchange (WCX) is recommended to eliminate phospholipid matrix effects that suppress ionization in the early eluting region.

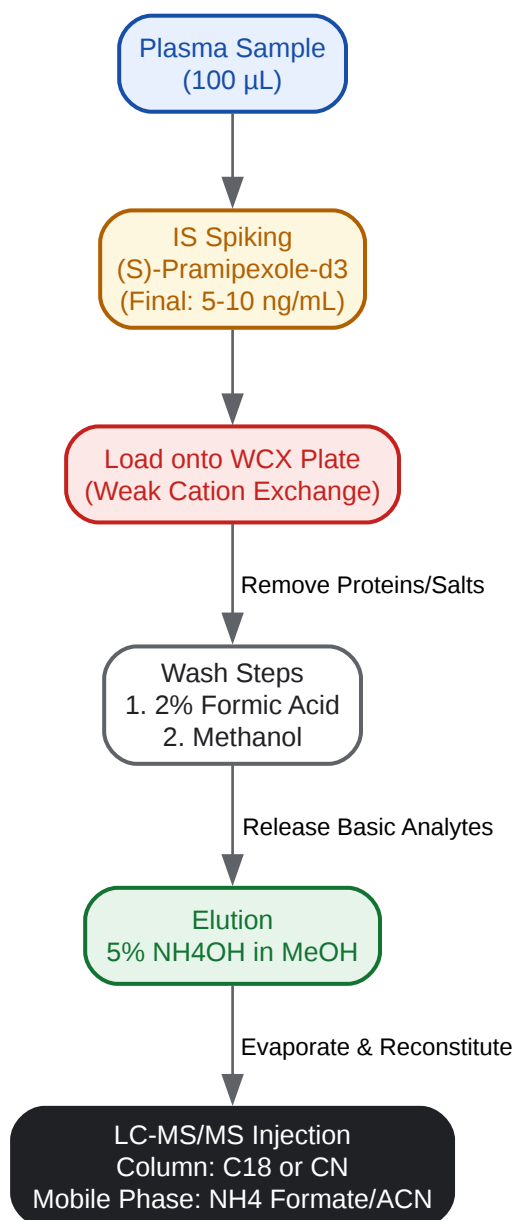


Figure 2: WCX-SPE Extraction Workflow for High Sensitivity

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Experimental Protocol & Handling

Stock Solution Preparation[10][11]

- Solvent: Dissolve the dihydrochloride salt in Methanol:Water (50:50) or pure DMSO. Avoid pure acetonitrile for the initial dissolution of the salt form.
- Concentration: Prepare a primary stock at 1.0 mg/mL (free base equivalent).

- Correction Factor: Multiply the weighed mass by 1.34 to account for the dihydrochloride salt (MW 287.27 / 214.35).
- Stability: Stable for >12 months at -20°C. Working solutions in aqueous buffers should be prepared fresh or stored at 4°C for <24 hours due to potential oxidation of the amine.

Chromatographic Conditions (Recommended)

- Column: Phenyl-Hexyl or C18 (e.g., Waters XBridge or Phenomenex Kinetex).
- Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).
- Mobile Phase B: Acetonitrile.
- Elution: Isocratic (approx. 30% B) or fast gradient.
- Retention Time: ~2.5 min. The d3-isotope may elute slightly earlier (<0.05 min difference) than the analyte due to the deuterium isotope effect, but they should co-elute sufficiently to compensate for matrix effects.

Scientific Rationale & Integrity (E-E-A-T)

Why (S)-Pramipexole-d3?

- Chirality: Pramipexole is the (S)-enantiomer.[6][8] The (R)-enantiomer (dexpramipexole) has significantly lower dopamine affinity but is chemically distinct in chiral environments. Using the (S)-d3 IS ensures that if a chiral separation is employed, the IS tracks the active drug, not the impurity.
- Deuterium Position: The propyl-d3 label is chemically stable. Labels on the aromatic ring or adjacent to the sulfur can sometimes undergo exchange in acidic mobile phases or during metabolic incubation. The terminal methyl group is inert to these exchanges.

Troubleshooting Matrix Effects: If signal suppression is observed, monitor the phospholipid transitions (m/z 184 -> 184). Co-elution of phospholipids with Pramipexole (a polar base) is common. Switching to the WCX-SPE method (Figure 2) effectively breaks the hydrophobic interaction of lipids while retaining the basic drug, yielding cleaner extracts than protein precipitation.

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